molecular formula C6H6BrF3N2 B13663172 4-(bromomethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole

4-(bromomethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole

Cat. No.: B13663172
M. Wt: 243.02 g/mol
InChI Key: BTHMDIPWWFNGQZ-UHFFFAOYSA-N
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Description

4-(bromomethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole is an organic compound that features a pyrazole ring substituted with a bromomethyl group and a trifluoroethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(bromomethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the Trifluoroethyl Group: The trifluoroethyl group can be introduced via nucleophilic substitution reactions using 2,2,2-trifluoroethyl halides.

    Bromomethylation: The bromomethyl group can be introduced through the bromination of a methyl group attached to the pyrazole ring using bromine or N-bromosuccinimide (NBS) under radical conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-(bromomethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyrazole ring and the bromomethyl group.

    Addition Reactions: The trifluoroethyl group can participate in addition reactions, particularly with electrophiles.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. Conditions typically involve polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products

    Nucleophilic Substitution: Products include azides, nitriles, and thioethers.

    Oxidation: Products include carboxylic acids or ketones.

    Reduction: Products include alcohols or amines.

Scientific Research Applications

4-(bromomethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

    Materials Science: The compound can be used in the development of advanced materials with unique electronic or optical properties.

    Biological Research: It can serve as a probe or ligand in biochemical assays to study enzyme activity or protein interactions.

    Industrial Chemistry: The compound can be used in the synthesis of agrochemicals or specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(bromomethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoroethyl group can enhance the compound’s lipophilicity, improving its ability to cross biological membranes and reach its target site.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(bromomethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole is unique due to the combination of the bromomethyl and trifluoroethyl groups on a pyrazole ring

Properties

IUPAC Name

4-(bromomethyl)-1-(2,2,2-trifluoroethyl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrF3N2/c7-1-5-2-11-12(3-5)4-6(8,9)10/h2-3H,1,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTHMDIPWWFNGQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1CC(F)(F)F)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrF3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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